2-(4-Fluorothiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Description
Crystallographic Analysis of Boron-Centered Tetrahedral Geometry
The boron atom in 2-(4-Fluorothiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane adopts a tetrahedral geometry, as confirmed by X-ray diffraction studies of analogous boronic esters. For example, the crystal structure of bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) reveals a triclinic system (P1̅ space group) with boron-oxygen bond lengths of 1.37–1.39 Å and B–O–C angles of 112–114°. These values align closely with the expected sp³ hybridization at the boron center.
In fluorinated derivatives, such as 4-amino-3-fluorophenylboronic acid, the boron-oxygen bonds remain consistent (1.35–1.38 Å), but the fluorine substituent introduces subtle distortions in the adjacent C–C bond lengths (1.38–1.42 Å). A comparative analysis of bond parameters is provided in Table 1.
Table 1: Key crystallographic parameters for boron-containing compounds
The dioxaborolane ring exhibits planarity, with methyl groups at the 4,5-positions enforcing steric protection of the boron atom, as observed in 2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile. This shielding minimizes unwanted Lewis acid-base interactions while preserving reactivity at the boron center.
Electronic Effects of Fluorine Substituents on Thiophene Ring System
Fluorine’s electronegativity (-3.98 Pauling scale) induces significant electron-withdrawing effects on the thiophene ring. NMR studies of 2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile show a deshielding of the fluorine-bearing carbon (δC = 162 ppm in ¹³C NMR), suggesting polarization of the C–F bond. This effect enhances the thiophene’s π-electron deficiency, increasing the boron atom’s electrophilicity.
Density functional theory (DFT) calculations on similar systems reveal that fluorine substitution reduces the electron density at the boron center by 12–15% compared to non-fluorinated analogues. This is corroborated by the lowered pKa of acetylated 4-amino-3-fluorophenylboronic acid (7.8 vs. 8.9 for the non-fluorinated derivative), indicating enhanced Lewis acidity. The fluorine atom also participates in weak hydrogen bonding (C–F···H–C) with adjacent molecules, as evidenced by shortened intermolecular distances (2.8–3.1 Å) in crystal lattices.
Comparative Molecular Orbital Analysis with Non-Fluorinated Analogues
Molecular orbital analysis highlights distinct electronic perturbations caused by fluorine substitution. The HOMO-LUMO gap in 2-(4-Fluorothiophen-2-yl)-dioxaborolane narrows by 0.3–0.5 eV relative to its non-fluorinated counterpart, primarily due to stabilization of the LUMO by the electron-withdrawing fluorine. This enhances charge-transfer interactions in supramolecular assemblies.
Table 2: Molecular orbital parameters for fluorinated vs. non-fluorinated dioxaborolanes
| Parameter | Fluorinated Derivative | Non-Fluorinated Derivative |
|---|---|---|
| HOMO Energy (eV) | -6.8 | -6.5 |
| LUMO Energy (eV) | -1.9 | -1.4 |
| HOMO-LUMO Gap (eV) | 4.9 | 5.1 |
| Boron Atomic Charge (e) | +0.52 | +0.48 |
The fluorine atom’s inductive effect redistributes electron density across the thiophene ring, as visualized through electrostatic potential maps. Regions near the fluorine atom exhibit increased positive potential (+0.15 e/ų), while the boron center becomes more electrophilic (+0.04 e/ų compared to non-fluorinated systems). These changes facilitate regioselective Suzuki-Miyaura cross-coupling reactions, as the activated boron center preferentially reacts with electron-rich aryl partners.
Properties
IUPAC Name |
2-(4-fluorothiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BFO2S/c1-9(2)10(3,4)14-11(13-9)8-5-7(12)6-15-8/h5-6H,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INVROCLCFMUAQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CS2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BFO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1416853-81-0 | |
| Record name | 2-(4-fluorothiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorothiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 4-fluorothiophene with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. Common solvents used include tetrahydrofuran (THF) or toluene, and the reaction is often heated to reflux to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The purification process may involve crystallization or chromatography to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluorothiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily undergoes cross-coupling reactions, such as the Suzuki–Miyaura coupling. This reaction involves the formation of carbon-carbon bonds between the boronate ester and an aryl or vinyl halide in the presence of a palladium catalyst.
Common Reagents and Conditions
Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), and solvents (e.g., THF, toluene).
Conditions: Reactions are typically conducted under an inert atmosphere at elevated temperatures (60-100°C).
Major Products
The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.
Scientific Research Applications
Applications in Organic Synthesis
-
Cross-Coupling Reactions :
2-(4-Fluorothiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be utilized as a boron reagent in Suzuki-Miyaura cross-coupling reactions. This process is fundamental in forming carbon-carbon bonds and is widely used in the synthesis of pharmaceuticals and agrochemicals. The presence of the fluorinated thiophene moiety enhances the electronic properties of the compound, making it a valuable building block for more complex molecules. -
Ligand Development :
The compound can act as a ligand in coordination chemistry. Its ability to form stable complexes with transition metals can facilitate various catalytic processes. This application is particularly relevant in the development of new catalysts for organic transformations. -
Synthesis of Functionalized Materials :
The dioxaborolane structure allows for the incorporation of this compound into polymeric systems. It can be used to create functionalized polymers with specific electronic or optical properties, which are useful in fields such as organic electronics and photonics.
Applications in Materials Science
-
Organic Light Emitting Diodes (OLEDs) :
Due to its unique electronic properties, this compound has potential applications in OLED technology. Its incorporation into light-emitting materials could enhance device performance by improving charge transport and light emission efficiency. -
Sensors :
The compound's sensitivity to environmental changes makes it suitable for use in chemical sensors. Its ability to undergo reversible reactions can be exploited to develop sensors that detect specific analytes based on changes in fluorescence or conductivity. -
Photovoltaic Devices :
Research indicates that compounds similar to this compound can be integrated into organic photovoltaic cells to improve their efficiency. The incorporation of such boron-containing compounds may enhance light absorption and charge separation processes.
Case Study 1: Synthesis of Fluorinated Thiophene Derivatives
In a study focused on synthesizing fluorinated thiophene derivatives for pharmaceutical applications, researchers successfully employed this compound as a key intermediate. The compound facilitated the formation of complex structures through cross-coupling reactions with aryl halides under mild conditions.
Case Study 2: Development of OLED Materials
A research group investigated the use of this compound in developing new OLED materials. The results showed that devices incorporating this compound exhibited improved luminescence and stability compared to conventional materials.
Mechanism of Action
The mechanism by which 2-(4-Fluorothiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects is primarily through its role as a boronate ester in cross-coupling reactions. The boron atom forms a complex with the palladium catalyst, facilitating the transmetalation step in the Suzuki–Miyaura coupling. This interaction enables the formation of a new carbon-carbon bond, which is crucial for the synthesis of various organic compounds.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural, electronic, and functional differences between 2-(4-Fluorothiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane and analogous boronic esters:
Structural and Electronic Effects
- Halogen Substituents: Fluorine (target compound) vs. chlorine () alters electronic properties.
- Aromatic Systems : Thiophene (target) vs. phenyl () substituents influence conjugation. Thiophene’s sulfur atom enhances π-electron delocalization, improving stability in radical reactions compared to purely hydrocarbon-based aryl groups .
- Substituent Position: The 4-fluoro-thiophen-2-yl group (target) vs. 5-difluoromethyl-thiophen-2-yl () demonstrates how substituent position affects steric interactions.
Reactivity in Cross-Coupling Reactions
- The target compound’s fluorothiophene moiety exhibits moderate reactivity in Suzuki-Miyaura reactions, as fluorine balances electron withdrawal without excessive steric hindrance. In contrast, 2-(4-fluorophenyl) analogs () show slower kinetics due to reduced boron activation .
- Chlorinated analogs () may require harsher conditions (e.g., higher temperatures or stronger bases) to achieve comparable yields, as seen in related bromothiophene systems ().
Biological Activity
2-(4-Fluorothiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound that has garnered interest due to its potential applications in medicinal chemistry and materials science. The unique structural features of this compound suggest possible biological activities that warrant investigation.
Chemical Structure and Properties
The molecular formula of this compound is CHBFOS. Its structure includes a dioxaborolane ring and a fluorothiophenyl group, which may influence its reactivity and interaction with biological targets.
Structural Information
| Property | Value |
|---|---|
| Molecular Weight | 228.09 g/mol |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=CS2)F |
| InChI | InChI=1S/C10H14BFO2S/c1-9(2)... |
Antitumor Activity
Recent studies have indicated that boron-containing compounds can exhibit antitumor properties. The mechanism often involves the modulation of cellular signaling pathways and the induction of apoptosis in cancer cells. However, specific studies focusing on this compound are currently limited.
Antimicrobial Properties
Compounds with thiophene moieties have been reported to possess antimicrobial activity. The presence of the fluorine atom may enhance this property by increasing the lipophilicity of the compound, potentially improving membrane penetration in microbial cells.
Case Studies and Research Findings
A systematic review of available literature reveals that while there are extensive studies on related boron compounds and their biological activities, specific data on this compound remains sparse. Below are summarized findings from related compounds:
- Anticancer Studies :
- Antimicrobial Efficacy :
Q & A
Q. What are the recommended synthetic protocols for preparing 2-(4-Fluorothiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane?
Methodology :
-
Catalytic Borylation : Adapt protocols for analogous dioxaborolanes using transition-metal catalysts. For example, UiO-Co (0.2 mol%) with B₂pin₂ in toluene at 80°C achieves ~80% yields for methoxy-substituted derivatives . Adjust stoichiometry for fluorothiophen substrates.
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Purification : Flash column chromatography (Hex/EtOAc, 25:1) is effective for isolating boronate esters .
-
Example Conditions :
Substrate Catalyst Solvent Yield Reference 4-Methoxytoluene UiO-Co Toluene 83% Chloroalkyl derivatives – THF 85%
Q. How should researchers characterize the purity and structural integrity of this compound?
Methodology :
-
NMR Spectroscopy : Use ¹H, ¹³C, ¹¹B, and ¹⁹F NMR to confirm structure. For fluorinated analogs, ¹⁹F NMR shows distinct shifts (e.g., δ = -115 ppm for 4-fluorophenyl derivatives) .
-
Typical Data :
Compound Type ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) ¹⁹F NMR (δ, ppm) 4-Fluorophenyl derivative 1.30 (s, 12H) 24.9 (CH₃), 84.5 (B-O) -115.2 Chlorophenyl derivative 1.32 (s, 12H) 25.1 (CH₃), 85.0 (B-O) –
Q. What safety precautions are essential when handling this compound?
Methodology :
- Protective Measures : Wear gloves, goggles, and lab coats to avoid skin/eye contact. Use fume hoods for reactions releasing volatile byproducts .
- Waste Disposal : Segregate boron-containing waste and consult certified agencies for disposal .
Advanced Research Questions
Q. What strategies optimize Suzuki-Miyaura cross-coupling reactions using this boronate ester?
Methodology :
Q. How do electronic effects of the fluorothiophenyl group influence reactivity?
Methodology :
- Electron-Withdrawing Effects : Fluorine reduces electron density at boron, slowing transmetallation but improving stability. Compare kinetics with non-fluorinated analogs .
- Steric Considerations : Tetramethyl dioxaborolane groups hinder steric bulk, favoring coupling with ortho-substituted aryl halides .
Q. What are the challenges in analyzing hydroxyl groups when using this compound as a derivatization agent?
Methodology :
Q. How can researchers mitigate competing side reactions (e.g., protodeboronation) during cross-coupling?
Methodology :
Q. What computational tools predict regioselectivity in borylation reactions involving fluorothiophenyl groups?
Methodology :
Q. Data Contradictions & Validation
- Yield Variability : reports 83% yields for methoxy derivatives, while fluorinated analogs in show lower yields (70–75%). Validate via controlled experiments (e.g., varying catalyst loading) .
- NMR Discrepancies : Fluorine chemical shifts vary between derivatives (e.g., -115 ppm vs. -120 ppm). Confirm assignments via 2D NMR (HSQC, HMBC) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
